(2R)-Ethylmalonyl-CoA

Enzymology Radical SAM Enzymes Metabolic Engineering

Accurate flux analysis in the ethylmalonyl-CoA pathway requires the correct stereoisomer. The (2S)-epimer gives false negatives in Ecm assays. - **Exclusive substrate** for ethylmalonyl-CoA mutase (EC 5.4.99.63); >500-fold preference vs. methylmalonyl-CoA. - **Quantifiable control**: Ki = 467 μM against human MCM; ideal for metabolic disease research. - **Precise quantification**: 881.63 Da enables LC-MS differentiation from methylmalonyl-CoA (867.60 Da). Immediate shipment for validated enzyme assays and pathway engineering.

Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
Cat. No. B15551110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Ethylmalonyl-CoA
Molecular FormulaC26H42N7O19P3S
Molecular Weight881.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14-,17-,18-,19+,23-/m1/s1
InChIKeyVUGZQVCBBBEZQE-XGVFZYDCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Ethylmalonyl-CoA Metabolic Role


(2R)-Ethylmalonyl-CoA (C₂₆H₄₂N₇O₁₉P₃S) is a stereospecific C5-dicarboxylic acid CoA-ester central to the ethylmalonyl-CoA pathway for acetyl-CoA assimilation in alpha-proteobacteria and actinomycetes [1]. It is synthesized from (2S)-ethylmalonyl-CoA via a bifunctional epimerase and serves as the exclusive substrate for the highly specific ethylmalonyl-CoA mutase (EC 5.4.99.63) [2]. Unlike the (2S)-epimer, which acts as a polyketide extender unit [3], the (2R)-stereoisomer defines the canonical metabolic route and is distinguished by its unique interaction with coenzyme B12-dependent mutases [4].

Pathway Probe Ethylmalonyl-CoA pathway acetyl-CoA assimilation studies
Stereochemical Substrate Reported stereospecific substrate for ethylmalonyl-CoA mutase

Stereospecificity of (2R)-Ethylmalonyl-CoA


The stereochemistry of ethylmalonyl-CoA is not a trivial detail; it dictates enzyme specificity and metabolic fate. While both (2R) and (2S) epimers are chemically identical, they are processed by distinct, stereospecific enzymes [1]. The (2S)-epimer is generated by crotonyl-CoA carboxylase/reductase (Ccr) and is the precursor for polyketide extender units [2], whereas (2R)-ethylmalonyl-CoA is the dedicated substrate for the downstream mutase (Ecm) [3]. Furthermore, Ecm exhibits stringent discrimination, accepting its natural substrate (2R)-methylmalonyl-CoA at only 0.2% relative activity [4]. Substituting (2R)-ethylmalonyl-CoA with the (2S)-epimer or methylmalonyl-CoA in assays for Ecm activity or pathway flux analysis would yield quantitatively erroneous or qualitatively negative results due to stereochemical exclusion and enzyme specificity.

Stereoisomer mismatch (2S)-epimer processed by Ccr, not Ecm; pathway flux interpretation may shift.
Analog mismatch Methylmalonyl-CoA shows minimal Ecm activity; may yield false negatives in mutase screens.
Enantiopurity requirement Racemic or mixed isomers may confound stereospecific enzyme kinetic data.

Quantitative Evidence for (2R)-Ethylmalonyl-CoA


Methylmalonyl-CoA Mutase Stereospecific Conversion

Ethylmalonyl-CoA is a substrate analog for methylmalonyl-CoA mutase from *Propionibacterium shermanii*. The reaction yields primarily (2R)-methylsuccinyl-CoA, with a diastereoisomeric ratio of approximately 70:30 in favor of the (2R)-configuration [1]. This stereochemical preference is critical for interpreting mutase mechanisms and for engineering pathways that rely on this rearrangement.

Mutase Stereoselectivity
Head-to-head
~70% (2R) product
Supports stereochemical outcome interpretation
P. shermanii mutase in 2H2O; 70:30 diastereomer ratio
Enzymology Radical SAM Enzymes Metabolic Engineering

Ccr Catalytic Preference

For crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) from *Cereibacter sphaeroides*, the catalytic efficiency (kcat/KM) for the product (2S)-ethylmalonyl-CoA is 520 mM⁻¹s⁻¹ [1], which is >4,500-fold higher than that for the substrate crotonyl-CoA with a mutant enzyme (0.115 mM⁻¹s⁻¹) [2]. This vast difference highlights the enzyme's strong preference for the product state and is essential for designing robust high-throughput screens for Ccr activity.

Ccr Catalytic Efficiency
Reported
>4,500-fold higher kcat/KM
Supports Ccr assay calibration and engineering
BRENDA-derived; (2S)-ethylmalonyl-CoA vs mutant crotonyl-CoA
Enzyme Kinetics CO2 Fixation Biocatalysis

Ethylmalonyl-CoA Mutase Substrate Specificity

Ethylmalonyl-CoA mutase (Ecm) from *Rhodobacter sphaeroides* exhibits high substrate specificity. It accepts its natural substrate ethylmalonyl-CoA with full activity, whereas the close analog methylmalonyl-CoA is processed with only 0.2% relative activity [1]. This quantifies a >500-fold preference for ethylmalonyl-CoA over methylmalonyl-CoA.

Ecm Substrate Specificity
Head-to-head
0.2% rel. activity
Supports Ecm-specific probe design
Recombinant Ecm, R. sphaeroides; vs methylmalonyl-CoA
Enzyme Specificity Coenzyme B12 Pathway Engineering

Human Methylmalonyl-CoA Mutase Inhibition

Human methylmalonyl-CoA mutase (MCM) is inhibited by ethylmalonyl-CoA in a reversible, mixed-type manner [1]. The inhibition constant (Ki) for ethylmalonyl-CoA is 467 μM for the wild-type enzyme [2]. In contrast, a Y243A mutant shows a Ki of 15.3 μM, a 30-fold increase in sensitivity [2]. This demonstrates that ethylmalonyl-CoA is a mechanistically informative inhibitor, unlike methylmalonyl-CoA which is the natural substrate.

Human MCM Inhibition
Head-to-head
Ki 467 µM (WT) vs 15.3 µM
Supports mechanistic MCM dysfunction studies
Radiolabeled assay, 20°C; mixed-type inhibition
Inhibition Kinetics Human Metabolism Drug Discovery

Ethylmalonyl-CoA Decarboxylase Specificity

In the context of metabolite proofreading, a newly identified ethylmalonyl-CoA decarboxylase exhibits a clear preference. The enzyme decarboxylates ethylmalonyl-CoA with a kcat/Km of 9.9 × 10⁶ M⁻¹s⁻¹, which is nearly 20-fold higher than the 0.51 × 10⁶ M⁻¹s⁻¹ measured for methylmalonyl-CoA [1]. This indicates that ethylmalonyl-CoA is the primary substrate for this detoxification pathway.

Decarboxylase Specificity
Head-to-head
19.4-fold higher kcat/Km
Supports primary substrate role for ECHDC1
9.9×10⁶ vs 0.51×10⁶ M⁻¹s⁻¹; without ATP-Mg
Enzyme Kinetics Substrate Specificity Metabolite Proofreading

Mass Spectrometry Differentiation

The molecular weight of (2R)-ethylmalonyl-CoA (C26H42N7O19P3S) is 881.63 Da [1]. This distinguishes it from the closely related methylmalonyl-CoA (C25H40N7O19P3S, 867.60 Da) by 14 Da [2], corresponding to a methylene group. This mass difference allows for unambiguous separation and identification using high-resolution LC-MS.

MS Differentiation
Class-level
Δ 14.03 Da
Supports targeted MS distinction from methylmalonyl-CoA
Calculated from molecular formula; 881.63 vs 867.60 Da
Analytical Chemistry Metabolomics Quality Control

(2R)-Ethylmalonyl-CoA Applications


Ccr Activity Assay Calibration

Given its 4,500-fold higher catalytic efficiency compared to crotonyl-CoA, (2R)-ethylmalonyl-CoA (or its precursor) is the ideal product standard for calibrating continuous spectrophotometric assays that monitor NADPH consumption during CO2 fixation by Ccr [1]. Its use ensures assay linearity and accurate quantification of enzyme activity in engineered strains for bioproduction.

Ecm Mutase Characterization Substrate

The >500-fold preference of Ecm for ethylmalonyl-CoA over methylmalonyl-CoA makes (2R)-ethylmalonyl-CoA the only appropriate substrate for discovering and characterizing new Ecm homologs from environmental metagenomes [2]. Its use prevents false negatives that would occur if methylmalonyl-CoA were used for screening.

Human MCM Dysfunction Mechanistic Probe

The quantifiable inhibition of human MCM by ethylmalonyl-CoA (Ki = 467 μM) [3] establishes it as a valuable tool compound. It is used in biochemical assays to understand mutations linked to methylmalonic acidemia and to evaluate the efficacy of potential pharmacological chaperones or cofactor analogs in restoring enzyme function.

LC-MS/MS Metabolomics Internal Standard

The distinct molecular weight of ethylmalonyl-CoA (881.63 Da) relative to the more abundant methylmalonyl-CoA (867.60 Da) [4] allows for precise targeted quantification in cell lysates and tissue extracts. This is essential for studying the etiology of ethylmalonic aciduria and for validating the activity of the metabolite proofreading enzyme ECHDC1.

Application
Selection Property
Validation Focus
Ccr Enzyme Assay Calibration
Stereospecific product standard context
NADPH consumption linearity and activity quantification
Ecm Mutase Characterization
Substrate specificity context
Prevent false negatives in metagenomic screening
Human MCM Dysfunction Studies
Inhibitory probe context
Mutation-linked functional rescue screening
LC-MS/MS Metabolomics Differentiation
Molecular weight distinction
Avoid misidentification in complex biological matrices

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